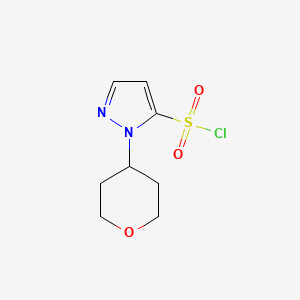

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

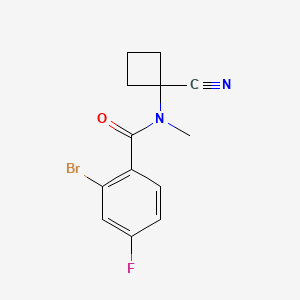

“1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1340488-60-9 . It has a molecular weight of 250.71 and its IUPAC name is 1-tetrahydro-2H-pyran-4-yl-1H-pyrazole-4-sulfonyl chloride .

Molecular Structure Analysis

The molecular formula of “1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride” is C8H11ClN2O3S . The InChI code for this compound is 1S/C8H11ClN2O3S/c9-15(12,13)8-5-10-11(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 .It is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical properties are not available in the current data .

Scientific Research Applications

Synthesis and Characterization

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, the compound participates in reactions leading to the formation of heterocyclic systems such as [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine, indicating its potential in creating complex molecular structures (Kornienko et al., 2014). Additionally, the compound is used in the sulfonylation and acylation reactions, further showcasing its reactivity and applicability in synthesizing various sulfonylated and acylated products (Shen et al., 2014).

Catalytic and Synthesis Applications

The compound also finds applications in catalysis, as seen in the efficient synthesis of complex molecules like 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating its role in facilitating and streamlining chemical reactions (Moosavi‐Zare et al., 2013). It's also involved in the one-pot synthesis of heterocyclic compounds, indicating its efficiency in promoting complex reactions (Zhang et al., 2016).

Heterocyclic Compound Synthesis

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is instrumental in the synthesis of a variety of heterocyclic compounds, as evidenced by its use in creating complex molecular structures with significant biological activity, such as sulfonamide derivatives of heterocyclic compounds (Komshina et al., 2020). This underscores its importance in medicinal chemistry and drug development.

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name |

2-(oxan-4-yl)pyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-1-4-10-11(8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBINYQUIUSPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=CC=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)

amino}thiophene-2-carboxamide](/img/structure/B2806907.png)

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)

![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)

![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)

![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)